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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-chloro-3-

iodopyridine

CAS No.: 904745-62-6

Cat. No.: B2830140

Get Quote

A Technical Guide to Patent Landscape & Synthetic Protocols

Executive Summary: The "Orthogonal Triad"
The 2-chloro-3-iodo-5-substituted pyridine scaffold represents a "privileged structure" in

medicinal chemistry due to its orthogonal reactivity. Unlike symmetrical dihalo-pyridines, this

scaffold offers three distinct handles for functionalization, allowing for the programmed

assembly of complex heterocyclic drugs—particularly kinase inhibitors (e.g., SYK, PLK) and

fused bicyclic systems like 5-azaindoles.

Core Value Proposition:

C3-Iodine: High lability; susceptible to rapid Pd-catalyzed oxidative addition (Suzuki,

Sonogashira).

C5-Substituent (R): typically Br, CF3, or NO2; provides electronic tuning or a secondary

coupling site.
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C2-Chlorine: Low lability; serves as a "protective" handle, preserved for late-stage

Nucleophilic Aromatic Substitution (SNAr) or forcing cross-coupling.

Patent Landscape Analysis
The intellectual property landscape for this scaffold is dominated by process patents for its

efficient synthesis and composition of matter patents for its use as a kinase inhibitor

intermediate.

Key Assignees & Filing Trends
Primary Assignees: Rigel Pharmaceuticals (SYK inhibitors), Guizhou University (Process

optimization), and major CROs (Bridge Organics, Chem-Impex).

Therapeutic Focus: Oncology (PLK, VEGFR inhibitors), Autoimmune diseases (SYK

inhibitors), and Antifungals.

Filing Status: A surge in process patents (CN jurisdiction) occurred between 2014–2017,

focusing on avoiding cryogenic conditions (e.g., -78°C lithiation) in favor of "one-pot"

halogenations.

Critical Patents
Patent / Pub.[1][2][3][4][5]
ID

Title/Focus Key Technical Insight

CN106467488A
Prep. of 2-iodo-3-bromo-5-

chloropyridine

Describes a diazotization route

avoiding cryogenic lithiation.

Yield: ~71%.

CN103755628B
Synthesis of 2-amino-3-iodo-5-

bromopyridine

Establishes the C3-iodination

of 2-amino-5-bromopyridine

using KIO3/KI, a scalable

industrial method.

WO 2011/002999 SYK Inhibitor Synthesis (Rigel)

Details the use of amino-

pyridine intermediates for

Fostamatinib-related

compounds.
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Structural Reactivity & Logic
The utility of this scaffold relies on the precise order of reactivity. The diagram below illustrates

the "Programmed Assembly" logic essential for designing synthetic routes.

Visualization: Orthogonal Reactivity Map

Reactivity Hierarchy

2-Chloro-3-iodo-5-R-pyridine
Step 1: C3-Functionalization

(Suzuki/Sonogashira)
Condition: Mild Pd(0), RT-60°C

 Most Reactive (I) Step 2: C5-Functionalization
(If R=Br: Suzuki/Heck)

Condition: Elevated Temp (80-100°C)

 Intermediate Reactivity (Br) Step 3: C2-Functionalization
(SNAr or Buchwald)

Condition: Nucleophile + Heat/Base

 Least Reactive (Cl)
Tri-Functionalized Drug Candidate

Iodine > Bromine > Chlorine

Click to download full resolution via product page

Caption: Programmed sequential functionalization based on bond dissociation energies (C-I <

C-Br < C-Cl).

Technical Methodologies (The "How-To")
Synthesis of the Core Scaffold
Two primary routes exist. Route A is preferred for laboratory scale (high precision), while Route

B is preferred for industrial scale (cost-effective).

Route A: Directed Ortho-Lithiation (The "Cryogenic Route")
Mechanism: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) selectively deprotonates C3 of 2-

chloropyridine due to the directing effect of the chlorine and ring nitrogen.

Protocol:

Cool THF solution of 2-chloropyridine (1.0 eq) to -78°C.

Add LiTMP (1.1 eq) dropwise over 30 min.
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Stir for 2h at -78°C (Formation of 3-lithio species).

Quench with I2 (1.2 eq) in THF.

Validation: NMR should show C3-H signal disappearance.

Pros: Direct access to 2-chloro-3-iodopyridine.

Cons: Requires -78°C; difficult to scale >1kg.

Route B: Amino-Halogenation (The "Industrial Route")
Mechanism: Electrophilic aromatic substitution on the electron-rich 2-aminopyridine, followed

by Sandmeyer-type transformation if the 2-Cl is needed (or kept as 2-NH2 for kinase

inhibitors).

Protocol (from CN103755628B):

Start with 2-amino-5-bromopyridine.[6]

Treat with KIO3 and KI in acidic media (H2SO4).

Generates in situ ICl or I2 for electrophilic iodination at C3.

Pros: No cryogenics; uses cheap reagents.

Protocol: Selective C3-Suzuki Coupling
This protocol ensures the C2-Chlorine remains intact while coupling at C3.

Reagents:

Substrate: 2-chloro-3-iodo-5-bromopyridine (1.0 eq)

Boronic Acid: Aryl-B(OH)2 (1.05 eq)

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

Base: Na2CO3 (2.0 eq, 2M aqueous)
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Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step:

Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill

with Argon (3x). Critical: Oxygen promotes homocoupling and catalyst death.

Solvation: Add degassed solvents.

Catalyst Addition: Add Pd source under positive Argon pressure.

Reaction: Heat to 60°C (Do NOT exceed 80°C to avoid C5-Br activation). Monitor by LCMS.

Endpoint: Reaction typically complete in 2-4h. The C2-Cl and C5-Br peaks should remain in

the product mass spectrum (distinct isotopic pattern).

Case Study: Synthesis of 5-Azaindoles
A major application of this scaffold is the synthesis of 5-azaindoles (pyrrolo[3,2-b]pyridines), a

core structure in many kinase inhibitors (e.g., Vemurafenib analogs).

Synthetic Workflow
The transformation utilizes the "Sonogashira + Cyclization" strategy.
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2-Amino-3-iodo-5-bromopyridine

Sonogashira Coupling
(Terminal Alkyne + Pd/Cu)

 Selective at C3-I

3-Alkynyl-2-aminopyridine

Cyclization
(Base-mediated or Metal-catalyzed)

 Intramolecular attack of NH2 on Alkyne

5-Bromo-1H-pyrrolo[3,2-b]pyridine
(5-Azaindole Scaffold)

Click to download full resolution via product page

Caption: Conversion of the pyridine scaffold into a fused 5-azaindole system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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